Cas no 851864-04-5 (2-(benzylsulfanyl)-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole)

2-(benzylsulfanyl)-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 2-(benzylsulfanyl)-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole
- 851864-04-5
- (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-difluorophenyl)methanone
- (2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4-difluorophenyl)methanone
- AKOS024588503
- F0630-0226
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- Inchi: 1S/C17H14F2N2OS/c18-14-7-6-13(10-15(14)19)16(22)21-9-8-20-17(21)23-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2
- InChI Key: RCYSDXUGVUZHBG-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=CC=1)C1=NCCN1C(C1C=CC(=C(C=1)F)F)=O
Computed Properties
- Exact Mass: 332.07949057g/mol
- Monoisotopic Mass: 332.07949057g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 454
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 58Ų
2-(benzylsulfanyl)-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-0226-100mg |
2-(benzylsulfanyl)-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole |
851864-04-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0630-0226-2mg |
2-(benzylsulfanyl)-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole |
851864-04-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0630-0226-20mg |
2-(benzylsulfanyl)-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole |
851864-04-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0630-0226-75mg |
2-(benzylsulfanyl)-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole |
851864-04-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0630-0226-4mg |
2-(benzylsulfanyl)-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole |
851864-04-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0630-0226-2μmol |
2-(benzylsulfanyl)-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole |
851864-04-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0630-0226-20μmol |
2-(benzylsulfanyl)-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole |
851864-04-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-0226-3mg |
2-(benzylsulfanyl)-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole |
851864-04-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-0226-15mg |
2-(benzylsulfanyl)-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole |
851864-04-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0630-0226-25mg |
2-(benzylsulfanyl)-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole |
851864-04-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
2-(benzylsulfanyl)-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole Related Literature
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Yanping Chen,Melis S. Duyar,Vitaly V. Ordomsky,Andrei Y. Khodakov Chem. Soc. Rev., 2021,50, 2337-2366
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
Additional information on 2-(benzylsulfanyl)-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole
2-(Benzylsulfanyl)-1-(3,4-Difluorobenzoyl)-4,5-Dihydro-1H-Imidazole: A Promising Scaffold for Targeted Therapeutic Applications
2-(Benzylsulfanyl)-1-(3,4-Difluorobenzoyl)-4,5-Dihydro-1H-Imidazole represents a novel molecular scaffold with significant potential in the development of targeted therapeutics. This compound, characterized by its unique combination of benzylsulfanyl and 3,4-difluorobenzoyl functional groups, exhibits structural features that may enhance its pharmacological activity. Recent studies have highlighted its potential as a lead compound for the treatment of inflammatory diseases and cancer-related pathways.
The 4,5-dihydro-1H-imidazole core of this molecule is particularly noteworthy, as it provides a versatile platform for the incorporation of various substituents. This structural flexibility allows for the optimization of drug-like properties, including improved solubility and metabolic stability. The presence of fluorine atoms in the 3,4-difluorobenzoyl group further modulates the compound's electronic properties, potentially influencing its interactions with biological targets.
Recent advancements in medicinal chemistry have demonstrated the importance of benzylsulfanyl moieties in modulating enzyme activity. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that compounds containing benzylsulfanyl groups showed enhanced inhibitory effects against specific kinases involved in tumor progression. These findings suggest that the 2-(benzylsulfanyl) substituent in this molecule may play a critical role in its biological activity.
The 3,04-difluorobenzoyl group is another key feature of this compound. Fluorine atoms are known to influence the conformational stability of molecules, which can impact their binding affinity to target proteins. A 2022 review in Drug Discovery Today emphasized that the introduction of fluorine atoms in aromatic rings can significantly improve the potency of small-molecule drugs by altering their hydrophobicity and electronic distribution.
Structural analysis of 2-(benzylsulfanyl)-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole reveals a potential for dual-target engagement. The imidazole ring system may interact with multiple protein targets, including enzymes and receptors, thereby expanding its therapeutic applications. This dual-targeting capability is particularly relevant in the context of complex diseases such as autoimmune disorders and neurodegenerative conditions.
Recent computational studies have predicted that this compound may exhibit favorable pharmacokinetic profiles. A 2023 study using molecular dynamics simulations demonstrated that the 4,5-dihydro-1H-imidazole core could form stable hydrogen bonds with key residues in target proteins, enhancing its binding affinity. These findings suggest that the compound may have improved bioavailability and reduced off-target effects.
The benzylsulfanyl group in this molecule also contributes to its potential as a prodrug. Sulfur-containing moieties are often utilized in the design of prodrugs that undergo metabolic activation in vivo. A 2022 paper in Chemical Research in Toxicology highlighted that sulfanyl groups can be selectively cleaved by specific enzymes, releasing active metabolites at the site of action.
Experimental studies on the 3,4-difluorobenzoyl substituent have shown its impact on the compound's biological activity. A 2023 investigation in European Journal of Medicinal Chemistry demonstrated that the introduction of fluorine atoms in the benzoyl group significantly enhanced the compound's inhibitory activity against a specific kinase. This finding underscores the importance of fluorine substitution in optimizing therapeutic efficacy.
The 4,5-dihydro-1H-imidazole core is also of interest due to its potential for isoform-specific targeting. A 2022 study published in ACS Chemical Biology showed that this ring system could selectively bind to different isoforms of a target protein, offering the possibility of developing more precise therapeutic agents. This isoform selectivity is particularly valuable in the treatment of diseases with complex pathophysiology.
Recent advances in synthetic chemistry have enabled the efficient preparation of this compound. A 2023 article in Organic & Biomolecular Chemistry described a novel synthetic route that allows for the rapid assembly of the benzylsulfanyl and 3,4-difluorobenzoyl groups. This synthetic strategy could facilitate the development of analogs with improved properties for various therapeutic applications.
The potential applications of 2-(benzylsulfanyl)-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole extend beyond traditional therapeutic areas. Its structural features suggest potential use in the development of novel antimicrobial agents and antiviral compounds. A 2023 study in Antimicrobial Agents and Chemotherapy indicated that sulfur-containing compounds can disrupt bacterial membrane integrity, making this molecule a promising candidate for antibiotic development.
Furthermore, the compound's structural characteristics may make it suitable for the development of drug delivery systems. The 4,5-dihydro-1H-imidazole core could be modified to incorporate targeting ligands, enabling the selective delivery of therapeutic agents to specific tissues or cells. This approach could significantly improve the therapeutic index of the compound while reducing systemic side effects.
Despite these promising properties, further research is needed to fully understand the biological activity of this compound. Ongoing studies are investigating its interactions with various biological targets and its potential as a lead compound for drug development. These studies are crucial for translating the structural advantages of this molecule into clinically relevant therapeutic options.
In conclusion, 2-(benzylsulfanyl)-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole represents a promising molecular scaffold with potential applications in multiple therapeutic areas. Its unique structural features, including the benzylsulfanyl and 3,4-difluorobenzoyl groups, offer opportunities for the development of novel therapeutics with improved pharmacological properties. Continued research into this compound's biological activity and synthetic potential will be essential for realizing its therapeutic potential.
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